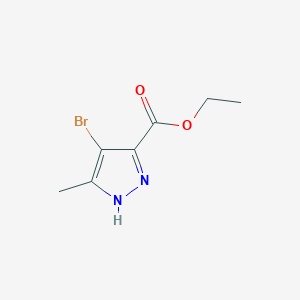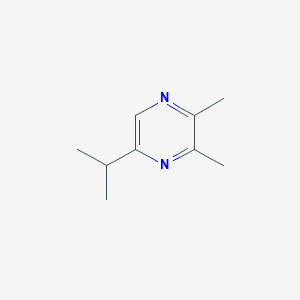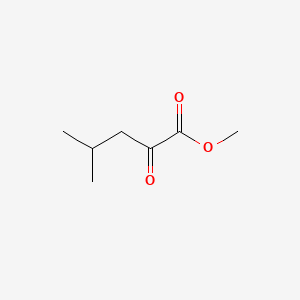
Methyl 4-methyl-2-oxopentanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl 4-methyl-2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, especially in the context of amino acid metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is utilized in the production of various chemicals and materials, including solvents and intermediates for polymer synthesis.
Safety and Hazards
The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .
Mécanisme D'action
Target of Action
Methyl 4-methyl-2-oxopentanoate is a metabolite found in both yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is involved in various metabolic reactions in both yeast and humans . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound is involved in several biochemical pathways. According to the KEGG database , it participates in the degradation and biosynthesis of valine, leucine, and isoleucine. It also plays a role in lipoic acid metabolism, glucosinolate biosynthesis, and 2-oxocarboxylic acid metabolism . The downstream effects of these pathways include the production of energy, synthesis of essential biomolecules, and regulation of various cellular processes.
Result of Action
This compound has been found to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets . This suggests that the compound may have significant effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Methyl 4-methyl-2-oxopentanoate is involved in several biochemical reactions. It is a substrate in the metabolic pathways of valine, leucine, and isoleucine degradation, as well as in the biosynthesis of these amino acids . It interacts with enzymes such as branched-chain aminotransferases (BCATs), which are crucial for the metabolism of branched-chain amino acids . The compound is also involved in the 2-oxocarboxylic acid metabolism and the biosynthesis of amino acids .
Cellular Effects
In cellular processes, this compound has been found to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity . It is taken up by isolated pancreatic islets in a concentration- and pH-dependent manner, leading to the intracellular accumulation of labeled amino acid and a decrease in the intracellular pH .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 4-methyl-2-oxopentanoic acid, a process catalyzed by branched-chain aminotransferases . This conversion is part of the chain elongation pathway in the biosynthesis of methionine-derived glucosinolates .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at +4°C .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate in the metabolic pathways of valine, leucine, and isoleucine degradation, as well as in the biosynthesis of these amino acids . It also participates in the 2-oxocarboxylic acid metabolism and the biosynthesis of amino acids .
Subcellular Localization
Related enzymes such as branched-chain aminotransferases have been found to be located in the cytosol , suggesting that this compound may also be present in this cellular compartment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, production scale, and economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-2-oxopentanoic acid, while reduction could produce 4-methyl-2-hydroxypentanoate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-oxopentanoic acid: The parent acid form of the ester.
α-Ketoisocaproic acid: Another name for 4-methyl-2-oxopentanoic acid.
2-Oxoisocaproate: A synonym for the same compound.
Uniqueness
Methyl 4-methyl-2-oxopentanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid counterpart. This makes it valuable in specific synthetic applications where the ester group can be selectively modified.
Propriétés
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-43-7 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

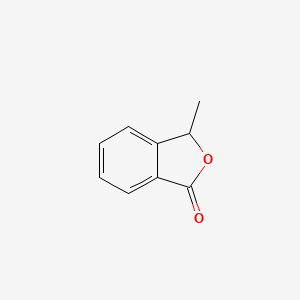
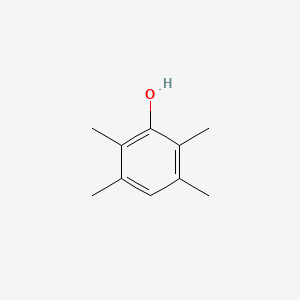

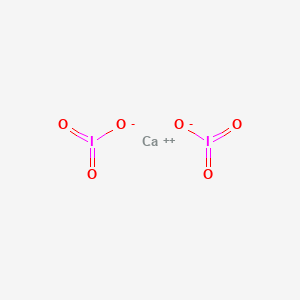

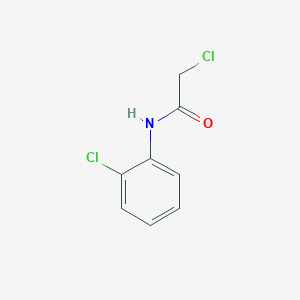
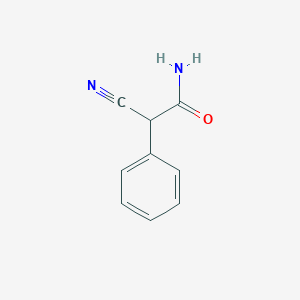
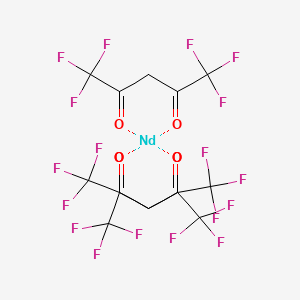

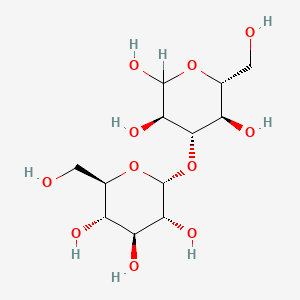
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
